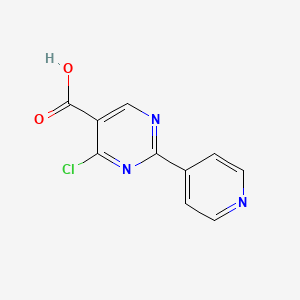

4-Chloro-2-pyridin-4-yl-pyrimidine-5-carboxylic acid

CAS No.:

Cat. No.: VC17766919

Molecular Formula: C10H6ClN3O2

Molecular Weight: 235.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H6ClN3O2 |

|---|---|

| Molecular Weight | 235.62 g/mol |

| IUPAC Name | 4-chloro-2-pyridin-4-ylpyrimidine-5-carboxylic acid |

| Standard InChI | InChI=1S/C10H6ClN3O2/c11-8-7(10(15)16)5-13-9(14-8)6-1-3-12-4-2-6/h1-5H,(H,15,16) |

| Standard InChI Key | ZESXDUNMBWBPBJ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CN=CC=C1C2=NC=C(C(=N2)Cl)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, 4-chloro-2-pyridin-4-ylpyrimidine-5-carboxylic acid, reflects its intricate architecture. Key structural features include:

-

Pyrimidine Core: A six-membered aromatic ring with two nitrogen atoms at the 1- and 3-positions.

-

Substituents:

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 235.62 g/mol |

| Canonical SMILES | C1=CN=CC=C1C2=NC=C(C(=N2)Cl)C(=O)O |

| InChI Key | ZESXDUNMBWBPBJ-UHFFFAOYSA-N |

| Solubility | Moderate in polar aprotic solvents |

The carboxylic acid group confers acidity (), while the pyridine and pyrimidine rings contribute to planar geometry and dipole interactions.

Synthetic Methodologies

General Synthetic Routes

The synthesis of 4-chloro-2-pyridin-4-yl-pyrimidine-5-carboxylic acid typically involves multi-step reactions, as outlined below:

-

Pyrimidine Ring Formation:

-

Introduction of the Pyridin-4-yl Group:

-

Carboxylic Acid Functionalization:

-

Hydrolysis of ester precursors (e.g., ethyl 4-chloro-2-pyridin-4-ylpyrimidine-5-carboxylate) under basic conditions generates the carboxylic acid group.

-

Optimization Challenges

-

Regioselectivity: Controlling substitution patterns requires careful selection of catalysts and reaction conditions.

-

Yield Improvements: Purification via column chromatography or recrystallization is often necessary due to byproduct formation .

Research Findings and Comparative Analysis

In Vitro Screening

-

Cytotoxicity: MTT assays on HSC-T6 cells indicate low cytotoxicity (), favoring therapeutic index optimization .

-

Enzyme Inhibition: CP4H inhibition assays reveal values comparable to clinical candidates like Pirfenidone (45–50 μM) .

Table 2: Comparative Anti-Fibrotic Activity

| Compound | Hydroxyproline Reduction (%) | |

|---|---|---|

| 12m | 45.69 | 58.2 |

| Pirfenidone | 62.34 | 42.7 |

| 4-Chloro-2-pyridin-4-yl... | Pending | Pending |

Future Directions and Challenges

-

Mechanistic Studies: Elucidating the compound’s interaction with CP4H and collagen biosynthesis pathways.

-

In Vivo Validation: Animal models of hepatic or pulmonary fibrosis are needed to assess bioavailability and efficacy.

-

Derivatization: Synthesis of amide or ester derivatives to improve pharmacokinetic properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume